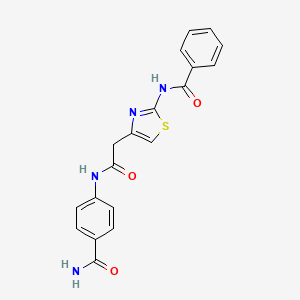

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Description

This compound is a thiazole-based benzamide derivative characterized by a central thiazole ring substituted with a carbamoylphenylamino-oxoethyl group at position 4 and a benzamide moiety at position 2. Thiazole rings are known for their role in enhancing metabolic stability and binding affinity to biological targets, such as kinases or microbial enzymes . The presence of the carbamoylphenyl group may influence solubility and hydrogen-bonding interactions, while the benzamide moiety is a common pharmacophore in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

4-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c20-17(25)12-6-8-14(9-7-12)21-16(24)10-15-11-27-19(22-15)23-18(26)13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,20,25)(H,21,24)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYSPIDMTXAPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

Attachment of the Benzamide Group: The thiazole intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Introduction of the Carbamoylphenyl Moiety: This step involves the reaction of the intermediate with 4-isocyanatobenzamide under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzamide group using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole or benzamide derivatives.

Scientific Research Applications

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, with key differences in substituents, biological activities, and synthetic routes:

Key Structural and Functional Differences:

Core Heterocycle: The target compound uses a thiazole ring, while analogs like 5b () and 7 () employ imidazolidinone or thiazolidinone cores. Thiazoles generally exhibit better metabolic stability than thiazolidinones, which are prone to ring-opening . Hybrid scaffolds (e.g., triazole-thiazole in ) enhance multitarget binding but may complicate synthesis .

Substituent Effects: 4g () incorporates a pyridinyl group and piperazine, improving water solubility and kinase affinity compared to the carbamoylphenyl group in the target compound . The fluorophenoxy group in GSK920684A () enhances bacterial enzyme inhibition via halogen bonding, absent in the target compound .

Biological Performance: Antimicrobial activity in 7 () correlates with nitrobenzylidene and chlorophenyl groups, which increase membrane permeability .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (thiazole formation via Hantzsch cyclization) or (click chemistry for triazole-thiazole hybrids). However, its carbamoylphenyl group may require protective strategies to avoid side reactions .

- Pharmacological Gaps: No direct data exist for the target compound’s bioactivity. Its efficacy may lie between 4g (kinase inhibition) and 7 (antimicrobial activity), but experimental validation is needed.

- QSAR Insights : Substituents like carbamoyl groups (electron-withdrawing) may lower HOMO energy, reducing redox-mediated antimicrobial activity compared to 7 .

Biological Activity

N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, also known by its CAS number 946207-72-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 397.4 g/mol. The compound features a thiazole ring, which is known for its presence in various biologically active molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.4 g/mol |

| CAS Number | 946207-72-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is believed to play a crucial role in binding to enzyme active sites, potentially inhibiting their functions. This interaction can disrupt various cellular processes, leading to therapeutic effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example, the compound exhibited an IC50 value in the micromolar range against leukemia cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown promise as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell proliferation and survival .

Case Studies

- In Vitro Studies : A study assessing the compound's effects on HepG2 liver cancer cells reported that it induced apoptosis and cell cycle arrest at the G2/M phase, contributing to its antitumor efficacy .

- Combination Therapy : Research indicated that this compound could enhance the anticancer effects of established chemotherapeutics such as taxol and camptothecin when used in combination therapies .

- Selectivity for Cancer Cells : Comparative studies have shown that this compound selectively targets cancer cells while exhibiting minimal toxicity to normal cells, a desirable trait for anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.